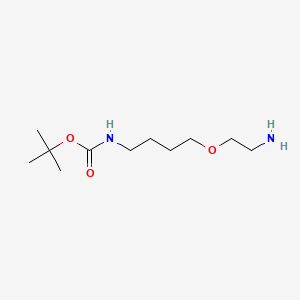

Tert-butyl (4-(2-aminoethoxy)butyl)carbamate

Description

Tert-butyl (4-(2-aminoethoxy)butyl)carbamate is a carbamate-protected amine derivative characterized by a four-carbon butyl chain linked to a 2-aminoethoxy group. This compound is widely utilized in organic synthesis and pharmaceutical research, particularly as a building block for drug candidates or polymer precursors. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions while preserving other functional groups during multi-step syntheses . Its structural features, including the flexible butyl spacer and hydrophilic aminoethoxy unit, make it valuable for tuning solubility and reactivity in target applications such as drug delivery systems or bioconjugation .

Properties

IUPAC Name |

tert-butyl N-[4-(2-aminoethoxy)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-4-5-8-15-9-6-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHHFCFVTVZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Anhydride-Mediated Protection

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic conditions and ease of removal. In a representative procedure, 4-(2-aminoethoxy)butylamine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C under inert atmosphere. Boc-anhydride (1.1 equivalents) is added dropwise with triethylamine (TEA, 1.2 equivalents) as a base. The reaction proceeds overnight, yielding the Boc-protected amine after aqueous workup (NaHCO3 extraction) and purification via flash chromatography (DCM:MeOH:NH4OH, 80:20:1). This method achieves >90% yield but requires rigorous moisture control.

Alternative Boc Carriers: BCMP Reagent

Recent advances utilize tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a Boc-transfer agent. In ethanol under reflux, BCMP reacts stoichiometrically with 4-(2-aminoethoxy)butylamine, eliminating the need for exogenous bases. Comparative studies show BCMP provides 88–97% yields within 1 hour, outperforming traditional Boc-anhydride in polar solvents.

Nucleophilic Substitution Routes

Alkylation of tert-Butyl Carbamate

A two-step approach involves:

-

Synthesis of 4-(2-chloroethoxy)butyl chloride via thionyl chloride treatment of the corresponding diol.

-

Reaction with tert-butyl carbamate in acetonitrile using potassium carbonate (K2CO3) as a base. This method, adapted from edoxaban intermediate synthesis, affords moderate yields (65–75%) but faces challenges in regioselectivity.

Mitsunobu Reaction for Ether Formation

For higher stereochemical control, the Mitsunobu reaction couples 4-(2-hydroxyethoxy)butanol with tert-butyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). While effective for complex substrates, scalability is limited by reagent cost and phosphine oxide byproducts.

Green Synthesis Approaches

Aqueous-Phase Boc Protection

Innovative methods employ water as the reaction medium. A mixture of 4-(2-aminoethoxy)butylamine and BCMP in H2O/K2CO3 under reflux achieves 85% yield with simplified purification (filtration instead of chromatography). This aligns with green chemistry principles, reducing organic solvent use by 70% compared to traditional protocols.

Solvent-Free Mechanochemical Synthesis

Ball-milling tert-butyl carbamate with 4-(2-aminoethoxy)butylamine and catalytic TEA generates the target compound in 78% yield after 2 hours. Although nascent, this technique eliminates solvent waste and accelerates reaction kinetics.

Comparative Analysis of Synthetic Methods

Key findings:

-

BCMP-based methods outperform classical approaches in yield and reaction speed.

-

Aqueous conditions trade minor yield reductions for significant sustainability gains.

-

Mechanochemical synthesis shows promise for industrial-scale applications despite lower yields.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance Boc-anhydride reactivity but complicate purification. Ethanol balances reactivity and environmental impact for BCMP reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often performed in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Organic Synthesis

Tert-butyl (4-(2-aminoethoxy)butyl)carbamate serves as a versatile building block in organic synthesis. It is used to create more complex molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various coupling reactions and as a protecting group for amines in multi-step synthesis processes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit biological activity relevant to drug development, particularly in neuropharmacology. Its structure suggests interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Neuroprotective Studies : Preliminary studies have shown that derivatives of this compound can protect against neurodegenerative processes by modulating enzyme activities related to neurotransmitter function.

This compound has been studied for its interactions with various biological targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with enzyme active sites, potentially leading to inhibition or modulation of their activity.

- Receptor Modulation : The compound's structure allows it to interact with receptor sites, influencing signaling pathways involved in cellular responses.

Case Study 1: Anti-inflammatory Activity

A series of studies explored the anti-inflammatory properties of tert-butyl carbamates, including derivatives of this compound. These studies demonstrated significant inhibition of inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of this compound indicated its ability to reduce oxidative stress and inflammation in neuronal cell models exposed to amyloid beta toxicity. The findings highlight its potential for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Tert-butyl (4-(2-aminoethoxy)butyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate inhibitor, binding to the active site of enzymes and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations:

- Chain Length : Longer chains (e.g., butyl vs. ethyl) improve conformational flexibility, critical for spacer roles in drug-linker systems .

- Substituent Reactivity: Aminoethoxy groups offer nucleophilic amines for conjugation, whereas azides enable bioorthogonal reactions .

- Hydrophilicity: Ethoxy extensions (e.g., 2-aminoethoxy-ethoxy) enhance water solubility, beneficial for biologics formulation .

Physicochemical Properties

- Molecular Weight : Ranges from 255.74 (e.g., tert-butyl (4-chlorophenethyl)carbamate ) to 456.68 (piperazine-containing analogs ).

- Solubility: Aminoethoxy and hydroxyethoxy derivatives exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) compared to azide or aromatic analogs .

- Stability : Boc groups remain stable under basic conditions but cleave rapidly with TFA or HCl in dioxane .

Biological Activity

Tert-butyl (4-(2-aminoethoxy)butyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a tert-butyl group, an aminoethoxy moiety, and a carbamate functional group, which contribute to its solubility and reactivity in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyran Ring : Cyclization reactions are used to create a tetrahydropyran structure.

- Introduction of the Aminoethoxy Group : This is achieved through nucleophilic substitution involving an appropriate aminoethanol derivative.

- Attachment of the Tert-Butyl Carbamate Group : The final step involves reacting the intermediate with tert-butyl chloroformate.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Modulation : It has been suggested that it can modulate receptor activity, potentially affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antitumor Activity : In vitro studies have shown that derivatives of carbamate compounds exhibit significant antitumor properties. For instance, modifications to the carbamate structure have resulted in compounds that are 50 times more potent against certain cancer cell lines compared to their parent structures .

Compound Target Cancer Type IC50 Value (µM) Compound A Colon Cancer 10 Compound B Melanoma 5 This compound TBD - Pharmacokinetics : Research indicates that the compound has favorable pharmacokinetic properties, including good bioavailability and metabolic stability. In animal models, compounds with similar structures have demonstrated effective absorption and distribution .

- Cellular Studies : In assays using DLD1 human colon cancer cell lines, compounds similar to this compound have shown increased multipolarity during mitosis, indicating potential effects on cell division mechanisms .

Applications in Medicine

Due to its unique structure and biological activity, this compound is being explored for various therapeutic applications:

- Drug Development : Its ability to enhance solubility and bioavailability makes it a candidate for drug formulation.

- Specialty Chemicals : The compound is also considered for use in producing specialty chemicals and materials in industrial applications.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl (4-(2-aminoethoxy)butyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of aminoalkyl intermediates. For example, Boc-protected amines (e.g., tert-butyl carbamates) are often prepared by reacting primary amines with di-tert-butyl dicarbonate (Boc₂O) in inert solvents like dichloromethane (DCM) under controlled temperatures (-78°C to room temperature) to prevent side reactions . Yield optimization requires strict anhydrous conditions, slow reagent addition, and pH adjustments during workup (e.g., using 1 M HCl to quench excess Boc₂O) . Column chromatography with gradients of ethyl acetate/hexane is commonly used for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.36 ppm, singlet) and carbamate carbonyl (δ ~155-160 ppm) are diagnostic .

- LC-MS : Exact mass analysis (e.g., [M+H]+) validates molecular weight, while fragmentation patterns confirm the aminoethoxybutyl chain .

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1680-1720 cm⁻¹) verify carbamate formation .

Q. What are the stability considerations for storing and handling this compound?

The compound is stable at room temperature in dry, inert environments but degrades under acidic/basic conditions or prolonged exposure to moisture. Storage recommendations include:

- Sealed containers under nitrogen or argon .

- Desiccants (e.g., molecular sieves) to prevent hydrolysis of the carbamate group .

- Avoidance of strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

The aminoethoxybutyl chain acts as a nucleophile, with regioselectivity governed by steric and electronic factors. For instance, in coupling reactions with halogenated pyrimidines (e.g., 2-chloro-5-iodopyrimidine), the amino group preferentially attacks the more electrophilic 4-position due to reduced steric hindrance compared to the 2-position . Computational studies (DFT calculations) can model transition states to predict reactivity .

Q. How does this compound function as a building block in macrocyclic kinase inhibitor synthesis?

The compound’s aminoethoxy moiety serves as a flexible linker in macrocyclization reactions. For example, it facilitates the formation of 7-membered rings in kinase inhibitors via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated cross-couplings. The tert-butyl carbamate group enhances solubility during intermediate purification .

Q. What strategies mitigate side reactions when derivatizing this compound for fluorinated drug candidates?

Common challenges include carbamate cleavage under harsh conditions. Solutions involve:

- Protecting group alternatives : Temporarily replacing Boc with acid-labile groups (e.g., Fmoc) during fluorination steps .

- Low-temperature reactions : Conducting fluorinations at -40°C to minimize decomposition .

- In situ monitoring : Using LC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinase ATP-binding pockets). Pharmacophore models highlight critical interactions, such as hydrogen bonding between the carbamate carbonyl and active-site residues . QSAR studies correlate substituent electronic properties (Hammett σ values) with inhibitory potency .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability?

Yield variations (e.g., 50-85%) arise from differences in:

- Solvent purity : Trace water in DCM reduces Boc protection efficiency .

- Catalyst loading : Pd(PPh₃)₂Cl₂ vs. CuI in cross-couplings impacts turnover .

- Workup protocols : Premature acidification during extraction can hydrolyze intermediates . Standardizing reaction conditions and reporting detailed procedural notes are critical for reproducibility.

Methodological Best Practices

Q. What analytical techniques are essential for troubleshooting failed syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.